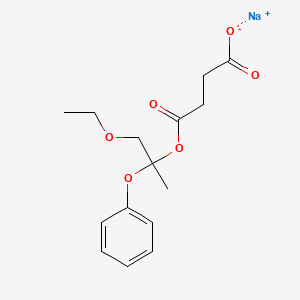
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate is an organic compound that belongs to the class of ethers and alcohols. It is characterized by the presence of both ethoxy and phenoxy groups attached to a propanol backbone, with a succinate moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-phenoxy-2-propanol monosodium succinate typically involves the reaction of 1-ethoxy-2-phenoxy-2-propanol with succinic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, with minimal waste generation.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-phenoxy-2-propanol monosodium succinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-2-propanol: Similar in structure but lacks the ethoxy group and succinate moiety.
1-Ethoxy-2-propanol: Similar but lacks the phenoxy group and succinate moiety.
2-Phenoxyethanol: Similar but has a different backbone structure.
Uniqueness
1-Ethoxy-2-phenoxy-2-propanol monosodium succinate is unique due to the presence of both ethoxy and phenoxy groups along with the succinate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
63716-11-0 |
|---|---|
Molecular Formula |
C15H19NaO6 |
Molecular Weight |
318.30 g/mol |
IUPAC Name |
sodium;4-(1-ethoxy-2-phenoxypropan-2-yl)oxy-4-oxobutanoate |
InChI |
InChI=1S/C15H20O6.Na/c1-3-19-11-15(2,20-12-7-5-4-6-8-12)21-14(18)10-9-13(16)17;/h4-8H,3,9-11H2,1-2H3,(H,16,17);/q;+1/p-1 |
InChI Key |
ABIRUZQLXKXPPK-UHFFFAOYSA-M |
Canonical SMILES |
CCOCC(C)(OC1=CC=CC=C1)OC(=O)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















